3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 It is characterized by a cyclobutane ring substituted with a hydroxy group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclobutanone under basic conditions, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-oxo-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(4-hydroxyphenyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid
Uniqueness
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups, which provide a versatile platform for chemical modifications. Its structural rigidity due to the cyclobutane ring also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,12-13H,5-6H2,(H,14,15) |
InChI Key |
ILFLLNCARKVKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)O)C(=O)O)O |
Origin of Product |
United States |
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